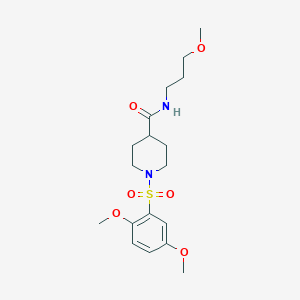![molecular formula C16H16ClN3O3S B4218607 Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B4218607.png)
Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a propylthio group, as well as a benzoate ester
Mecanismo De Acción
Target of Action
It has been reported that this compound exhibits strong antiviral activity . Therefore, it is likely that its targets are proteins or enzymes involved in viral replication or infection processes.
Result of Action
The compound “methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate” and its analogs have been reported to exhibit significant antiviral activity, particularly against Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV) . This suggests that the molecular and cellular effects of this compound’s action result in the inhibition of these viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine and propylthio substituents. The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 5-chloro-2-(methylthio)-4-pyrimidinyl derivatives
- 5-chloro-2-(ethylthio)-4-pyrimidinyl derivatives
- 5-chloro-2-(butylthio)-4-pyrimidinyl derivatives
Uniqueness
Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate is unique due to the specific combination of substituents on the pyrimidine ring and the benzoate ester. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
methyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-3-8-24-16-18-9-12(17)13(20-16)14(21)19-11-6-4-10(5-7-11)15(22)23-2/h4-7,9H,3,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOSOGAOFOCCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-chlorophenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4218536.png)
methanone](/img/structure/B4218540.png)

![2-[(5-nitro-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4218549.png)

![2-{2-imino-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide hydrochloride](/img/structure/B4218566.png)
![N-(4-nitrophenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide](/img/structure/B4218575.png)


![3-[2-(4-Chlorophenyl)acetamido]-3-(4-fluorophenyl)propanoic acid](/img/structure/B4218600.png)
![3-[3-tert-butyl-5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4218615.png)
![methyl 2-({phenyl[(2-thienylcarbonyl)amino]acetyl}amino)benzoate](/img/structure/B4218618.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4218630.png)
![1-[([1,1'-Biphenyl]-4-ylmethyl)amino]-2-propanol](/img/structure/B4218631.png)
